![molecular formula C17H15F2NO3S B214239 Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as DFB, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer.
Wirkmechanismus
The exact mechanism of action of Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase IIα, which is an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. Additionally, this compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in cancer cell proliferation, such as topoisomerase IIα and histone deacetylase.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments, such as its ability to induce apoptosis in cancer cells and inhibit the activity of specific enzymes and proteins. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, particularly in the development of new cancer treatments. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
Synthesemethoden
Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using a variety of methods, including the condensation of 2,6-difluorobenzoyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by methylation with dimethyl sulfate. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential applications in cancer treatment, particularly in the inhibition of cancer cell growth and proliferation. Several studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can lead to the suppression of tumor growth. Additionally, this compound has been shown to inhibit the activity of specific enzymes that are involved in cancer cell proliferation, such as topoisomerase IIα and histone deacetylase.
Eigenschaften
Molekularformel |
C17H15F2NO3S |
---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H15F2NO3S/c1-23-17(22)13-9-5-2-3-8-12(9)24-16(13)20-15(21)14-10(18)6-4-7-11(14)19/h4,6-7H,2-3,5,8H2,1H3,(H,20,21) |
InChI-Schlüssel |
BRIKDPSJUHPFPV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC=C3F)F |
Kanonische SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.